[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile
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Overview
Description
[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl group attached to a phenyl ring, with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile typically involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Oxidation: Formation of 2-fluoro-5-methylbenzenesulfonic acid.
Reduction: Formation of [(2-Fluoro-5-methylphenyl)sulfonyl]ethylamine.
Scientific Research Applications
[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory or antimicrobial properties.
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile exerts its effects depends on its chemical reactivity. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- [(2-Fluoro-5-methylphenyl)sulfonyl]ethanol
- [(2-Fluoro-5-methylphenyl)sulfonyl]amine
- [(2-Fluoro-5-methylphenyl)sulfonyl]thiol
Uniqueness
[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs. The combination of the fluorine atom and the sulfonyl group also enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c1-7-2-3-8(10)9(6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHHITWZHMEHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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